molecular formula C13H12N4O2 B5838927 N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXAMIDE

Cat. No.: B5838927
M. Wt: 256.26 g/mol
InChI Key: YBBOMFVOUVGZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a benzotriazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique properties and applications .

Mechanism of Action

The mechanism by which N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXAMIDE exerts its effects is complex and involves multiple molecular targets and pathways:

Comparison with Similar Compounds

N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

    N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: This compound also features a furan ring and a carboxamide group but has an indole moiety instead of a benzotriazole. It has shown potent anticancer activity.

    FURFURAL: A simpler furan derivative, furfural is widely used in the chemical industry but lacks the complex structure and specific biological activities of the target compound.

    5-(HYDROXYMETHYL)-2-FURFURYLAMINE: This compound features a furan ring with a hydroxymethyl group and an amine, used in the synthesis of various pharmaceuticals.

The unique combination of the furan, benzotriazole, and carboxamide groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-17-12-5-4-9(7-11(12)15-16-17)13(18)14-8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBOMFVOUVGZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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